1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione
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Overview
Description
1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2-(4-methylbenzoyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxyanthracenes .
Scientific Research Applications
1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1,4-diamino-2-(4-methylbenzoyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in its anticancer activity. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, contributing to its photodynamic therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the 4-methylbenzoyl group.
Mitoxantrone: A synthetic anthracenedione with anticancer properties.
Doxorubicin: An anthracycline antibiotic used in cancer therapy
Uniqueness
1,4-Diamino-2-(4-methylbenzoyl)anthracene-9,10-dione is unique due to the presence of both amino and 4-methylbenzoyl groups, which enhance its photophysical properties and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89868-43-9 |
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Molecular Formula |
C22H16N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1,4-diamino-2-(4-methylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O3/c1-11-6-8-12(9-7-11)20(25)15-10-16(23)17-18(19(15)24)22(27)14-5-3-2-4-13(14)21(17)26/h2-10H,23-24H2,1H3 |
InChI Key |
WIFBXHVOOUDBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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